3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(piperazin-1-yl)propan-1-one
Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-(piperazin-1-yl)propan-1-one is a chemical compound with a molecular formula of C₁₂H₂₄N₄O It is characterized by a pyrazole ring substituted with methyl groups and a piperazine ring attached to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: One common method involves the condensation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride.
Reductive Amination: Another approach is reductive amination of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with piperazine, followed by reduction of the intermediate imine.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propanone moiety, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution Reactions: Substitution reactions at the piperazine ring are possible, leading to various derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(piperazin-1-yl)propanoic acid.
Reduction Products: 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(piperazin-1-yl)propan-1-amine.
Substitution Products: Various derivatives with different substituents on the piperazine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes to elucidate biological pathways. Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the treatment of neurological disorders and inflammation. Industry: It is utilized in the production of advanced materials and as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism of action depends on the biological context, but it generally involves binding to the active site of the target protein, leading to modulation of its activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol: A closely related compound with a hydroxyl group instead of a piperazine ring.
3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine: Another analog with an amine group instead of a piperazine ring.
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide: A hydrazide derivative with potential biological activity.
Uniqueness: The presence of the piperazine ring in 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(piperazin-1-yl)propan-1-one distinguishes it from its analogs, providing unique chemical and biological properties that make it suitable for specific applications.
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-piperazin-1-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9-11(10(2)15-14-9)3-4-12(17)16-7-5-13-6-8-16/h13H,3-8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLZQKOFLGKQJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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